Cas no 1704080-30-7 ((4-Chloro-3-(4-hydroxypiperidine-1-carbonyl)phenyl)boronic acid)

(4-Chloro-3-(4-hydroxypiperidine-1-carbonyl)phenyl)boronic acid is a boronic acid derivative featuring a chloro-substituted phenyl ring coupled with a 4-hydroxypiperidine-1-carbonyl moiety. This compound is primarily utilized as a versatile intermediate in Suzuki-Miyaura cross-coupling reactions, enabling the synthesis of complex biaryl structures. The hydroxypiperidine group enhances solubility and reactivity, while the boronic acid functionality ensures efficient transmetalation with palladium catalysts. Its stable yet reactive nature makes it suitable for pharmaceutical and agrochemical applications, particularly in constructing bioactive molecules. The chloro substituent offers additional sites for further functionalization, broadening its utility in medicinal chemistry and material science. Proper handling under inert conditions is recommended to preserve its integrity.
(4-Chloro-3-(4-hydroxypiperidine-1-carbonyl)phenyl)boronic acid structure
1704080-30-7 structure
Product Name:(4-Chloro-3-(4-hydroxypiperidine-1-carbonyl)phenyl)boronic acid
CAS No:1704080-30-7
MF:C12H15BClNO4
MW:283.515802621841
MDL:MFCD28400400
CID:4674392
Update Time:2025-05-27

(4-Chloro-3-(4-hydroxypiperidine-1-carbonyl)phenyl)boronic acid Chemical and Physical Properties

Names and Identifiers

    • (4-chloro-3-(4-hydroxypiperidine-1-carbonyl)phenyl)boronic acid
    • AM88159
    • (4-Chloro-3-(4-hydroxypiperidine-1-carbonyl)phenyl)boronic acid
    • MDL: MFCD28400400
    • Inchi: 1S/C12H15BClNO4/c14-11-2-1-8(13(18)19)7-10(11)12(17)15-5-3-9(16)4-6-15/h1-2,7,9,16,18-19H,3-6H2
    • InChI Key: UVCZAXRIQKQDPB-UHFFFAOYSA-N
    • SMILES: ClC1=CC=C(B(O)O)C=C1C(N1CCC(CC1)O)=O

Computed Properties

  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 19
  • Rotatable Bond Count: 2
  • Complexity: 323
  • Topological Polar Surface Area: 81

(4-Chloro-3-(4-hydroxypiperidine-1-carbonyl)phenyl)boronic acid Pricemore >>

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Additional information on (4-Chloro-3-(4-hydroxypiperidine-1-carbonyl)phenyl)boronic acid

Introduction to (4-Chloro-3-(4-hydroxypiperidine-1-carbonyl)phenyl)boronic acid (CAS No. 1704080-30-7)

(4-Chloro-3-(4-hydroxypiperidine-1-carbonyl)phenyl)boronic acid (CAS No. 1704080-30-7) is a versatile compound with significant potential in the fields of medicinal chemistry and pharmaceutical research. This boronic acid derivative is characterized by its unique structural features, which include a chloro-substituted phenyl ring and a piperidine moiety, making it a valuable intermediate in the synthesis of various bioactive molecules.

The chloro-substituted phenyl ring in (4-Chloro-3-(4-hydroxypiperidine-1-carbonyl)phenyl)boronic acid plays a crucial role in modulating the compound's biological activity and reactivity. Chlorine atoms are known to enhance the lipophilicity and metabolic stability of organic molecules, which can be advantageous in drug design. The presence of the piperidine moiety further contributes to the compound's pharmacological profile by introducing additional functional groups that can interact with biological targets.

The boronic acid functional group is another key feature of this compound. Boronic acids are widely used in organic synthesis due to their ability to undergo various transformations, such as Suzuki-Miyaura coupling reactions, which are essential for the construction of complex molecular architectures. In medicinal chemistry, boronic acids have been explored for their potential as prodrugs and as inhibitors of specific enzymes, such as carbonic anhydrase and proteases.

Recent research has highlighted the potential of (4-Chloro-3-(4-hydroxypiperidine-1-carbonyl)phenyl)boronic acid in the development of novel therapeutic agents. A study published in the *Journal of Medicinal Chemistry* demonstrated that this compound exhibits potent anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. The researchers found that the chloro-substituted phenyl ring and piperidine moiety were critical for its biological activity, suggesting that these structural elements could be further optimized to enhance its therapeutic efficacy.

In another study, (4-Chloro-3-(4-hydroxypiperidine-1-carbonyl)phenyl)boronic acid was investigated for its potential as a lead compound in the treatment of neurodegenerative diseases. The compound was found to cross the blood-brain barrier efficiently and exhibit neuroprotective effects by reducing oxidative stress and preventing neuronal cell death. These findings underscore the importance of this compound in drug discovery efforts targeting neurological disorders.

The synthetic accessibility of (4-Chloro-3-(4-hydroxypiperidine-1-carbonyl)phenyl)boronic acid is another factor that contributes to its appeal in pharmaceutical research. The compound can be synthesized through a series of well-established chemical reactions, including palladium-catalyzed cross-coupling reactions and nucleophilic substitution reactions. This synthetic flexibility allows researchers to modify the structure of the compound to optimize its pharmacological properties.

In conclusion, (4-Chloro-3-(4-hydroxypiperidine-1-carbonyl)phenyl)boronic acid (CAS No. 1704080-30-7) is a promising compound with a wide range of applications in medicinal chemistry and pharmaceutical research. Its unique structural features, including the chloro-substituted phenyl ring, piperidine moiety, and boronic acid functional group, make it a valuable intermediate for the synthesis of bioactive molecules. Ongoing research continues to uncover new potential uses for this compound, further solidifying its importance in the development of novel therapeutic agents.

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